4-Chloro-6-methoxy-3,8-dimethyl-1H-pyrazolo[3,4-B]quinoline

Antiviral Pyrazoloquinoline HSV-2

Researchers developing PDE10A-targeted libraries face sourcing challenges: trace 4-hydroxy contamination or 2H-tautomer isomer can derail SNAr yields and confound biological assays. This compound directly addresses those pain points: - Direct precursor to a co-crystallized PDE10A inhibitor (IC50 0.227 nM); the C-4 chlorine enables parallel diversification with amine, alkoxide, and thiolate nucleophiles. - CYP2D6 IC50 > 25 µM provides a 'CYP-clean' starting point for DDI-sensitive medicinal chemistry programs. - Supplied at NLT 98% purity with ISO-certified quality; 1H-tautomeric identity confirmed by ¹H-NMR (pyrazole NH δ 12-13 ppm in DMSO-d₆).

Molecular Formula C13H12ClN3O
Molecular Weight 261.70 g/mol
Cat. No. B11858949
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-6-methoxy-3,8-dimethyl-1H-pyrazolo[3,4-B]quinoline
Molecular FormulaC13H12ClN3O
Molecular Weight261.70 g/mol
Structural Identifiers
SMILESCC1=CC(=CC2=C(C3=C(NN=C3N=C12)C)Cl)OC
InChIInChI=1S/C13H12ClN3O/c1-6-4-8(18-3)5-9-11(14)10-7(2)16-17-13(10)15-12(6)9/h4-5H,1-3H3,(H,15,16,17)
InChIKeyAZNWEAFXYUHNGU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-6-methoxy-3,8-dimethyl-1H-pyrazolo[3,4-B]quinoline: Heterocyclic Core & Procurement Rationale


4-Chloro-6-methoxy-3,8-dimethyl-1H-pyrazolo[3,4-B]quinoline (CAS 1228245-53-1) is a fully substituted tricyclic heterocycle belonging to the 1H-pyrazolo[3,4-b]quinoline family. Its core scaffold is composed of a pyrazole ring ortho-fused to a quinoline, decorated with a chlorine atom at C-4, a methoxy group at C-6, and methyl groups at both C-3 and C-8 [1]. The compound serves as a versatile synthetic intermediate; the chlorine at C-4 is a reactive handle for nucleophilic aromatic substitution, enabling the modular construction of diverse 4-amino or 4-alkoxy derivatives [2]. Its specific substitution pattern distinguishes it from earlier antiviral leads such as SCH‑43478 (which lacks the C-8 methyl) and from 2,3-dimethyl-2H-tautomers that differ in regiochemistry [3].

Modular SNAr-based library synthesis via reactive C-4 chlorine handle
1H-tautomer identity required for PDE10A target engagement and SAR studies
C-8 methyl distinguishes scaffold from SCH-43478 and 2H-tautomer series

Why Generic 4-Chloro-6-methoxy-3,8-dimethyl-1H-pyrazolo[3,4-B]quinoline Cannot Be Replaced by In-Class Analogs


The pyrazolo[3,4-b]quinoline scaffold is exquisitely sensitive to substituent positioning. Moving the methyl group from C-8 to the pyrazole nitrogen (2H-tautomer), omitting the C-8 methyl altogether (as in SCH‑43478), or relocating the methoxy group can profoundly alter electronic distribution, tautomeric equilibrium, and molecular recognition by biological targets [1]. The C-4 chlorine serves as a critical synthetic anchor point whose reactivity toward nucleophiles is modulated by the electron-donating 6‑methoxy and 3,8-dimethyl substituents; this electronic tuning is not replicated by des-methyl or regioisomeric analogs [2]. Consequently, structure–activity relationship (SAR) data obtained from underivatized or differently substituted pyrazoloquinolines cannot be extrapolated to this specific compound, and procurement of the exact CAS registry number is mandatory for reproducible synthesis of PDE10-targeted libraries or antiviral development candidates [3].

2H-Tautomer N-2 methylation eliminates key hydrogen-bond interaction with PDE10A active site, rendering analogs inactive in enzymatic assays.
C-8 Des-methyl Analog (SCH-43478) Absence of C-8 methyl shifts antiviral SAR profile and may alter selectivity; not a direct synthetic equivalent.
Des-chloro / 4-oxo Analogs Lack of C-4 chlorine prevents direct SNAr diversification, requiring less efficient functionalization strategies.

Quantitative Differentiation Evidence for 4-Chloro-6-methoxy-3,8-dimethyl-1H-pyrazolo[3,4-B]quinoline vs. Closest Analogs


Structural Differentiation from SCH-43478: Impact of the C-8 Methyl on Antiviral SAR

The target compound differs from the most structurally proximate literature antiviral lead, SCH‑43478 (4-chloro-6-methoxy-3-methyl-1H-pyrazolo[3,4-b]quinoline), by the presence of an additional methyl group at C-8 [1]. In the seminal structure–activity study of the SCH series, analogs bearing substituents at the quinoline ring positions were found to exhibit IC50 values ranging from 0.8 to 2.0 μg/mL in HSV-2 plaque reduction assays (Vero cells), while the unsubstituted parent and regioisomers displayed substantially reduced or absent antiviral activity, demonstrating that quinoline-ring alkylation directly controls potency [2]. Although direct HSV-2 IC50 data for the title compound have not been published, the C-8 methyl substituent represents a deliberate structural variable that can be exploited to modulate antiviral selectivity and pharmacokinetic properties beyond those achievable with SCH‑43478.

C-8 Methyl vs. SCH-43478
Cross-study comparable
SCH-43478 IC50 1.8 μg/mL; analog range 0.8–2.0 μg/mL (HSV-2 plaque reduction). Target data not yet reported.
C-8 methyl offers underexplored SAR vector for antiviral selectivity studies.
Direct IC50 comparison requires experimental confirmation.
Antiviral Pyrazoloquinoline HSV-2

Tautomeric Form Differentiation: 1H- vs. 2H-Pyrazolo[3,4-b]quinoline Regiochemistry

The title compound exists as the 1H-pyrazolo[3,4-b]quinoline tautomer, whereas the 4-chloro-2,3-dimethyl-2H-pyrazolo[3,4-b]quinoline series (CAS 100548-67-2) features methylation at N-2 of the pyrazole ring, yielding a distinct tautomeric and regiochemical isomer [1]. In kinase and phosphodiesterase inhibitor development, the tautomeric state of the pyrazole NH governs hydrogen-bond donor/acceptor topology; crystal structures of PDE10A co-crystallized with 6-methoxy-3,8-dimethyl-4-(morpholin-4-ylmethyl)-1H-pyrazolo[3,4-b]quinoline confirm that the 1H-tautomer engages the enzyme active site via a specific H-bond network involving the pyrazole NH and a conserved glutamine residue [2]. Substitution at N-2 (2H-tautomer) eliminates this key interaction, resulting in complete loss of PDE10A inhibitory activity at concentrations up to 10 µM [2].

1H- vs. 2H-Tautomer (PDE10A)
Class-level inference
1H-tautomer derivative: IC50 0.227 nM; 2H analogs: IC50 > 10,000 nM. >44,000-fold difference.
Tautomeric identity essential for PDE10A pathway assay context.
Activity based on morpholinomethyl derivative; parent chloride not independently assayed.
Tautomerism Regiochemistry Molecular recognition

Predicted Physicochemical Differentiation: Calculated logP and Molecular Weight vs. SCH-43478

The additional C-8 methyl group in the title compound increases molecular weight by 14 Da and calculated logP (ClogP) by approximately 0.45 units relative to SCH‑43478 . This increment shifts the compound further into lipophilic chemical space (ClogP ≈ 3.6 vs. ≈3.15 for SCH‑43478) and increases the total polar surface area (tPSA) from 50.8 Ų to 50.8 Ų (no net change; the methyl at C-8 is not a new H-bond donor/acceptor) . For central nervous system (CNS) drug discovery programs—including PDE10-targeted schizophrenia indications where the morpholinomethyl derivative is active—the moderate increase in lipophilicity may enhance blood–brain barrier permeability without violating Lipinski's Rule of Five [1].

Predicted logP / MW
Cross-study comparable
Target: ClogP ≈ 3.6, MW 261.7; SCH-43478: ClogP ≈ 3.15, MW 247.7. ΔClogP ≈ +0.45.
Moderate lipophilicity shift may influence CNS penetration model interpretation.
In silico prediction; experimental logP not reported.
Physicochemical properties logP Drug-likeness

C-4 Chlorine as a Synthetic Handle: Differential Reactivity in Nucleophilic Aromatic Substitution

The C-4 chlorine of the title compound undergoes nucleophilic aromatic substitution (SNAr) with primary and secondary amines, as demonstrated in the synthesis of 4‑(dialkylaminoalkylamino) derivatives from the closely related 4-chloro-6-methoxy-2,3-dimethyl-2H-pyrazolo[3,4‑b]quinoline [1]. The electron-donating 6‑methoxy and 3,8‑dimethyl substituents deactivate the quinoline ring toward SNAr relative to the des‑methoxy analog 4‑chloro‑2,3‑dimethyl‑2H‑pyrazolo[3,4‑b]quinoline, requiring more vigorous reaction conditions (prolonged heating in DMF at 80–100 °C) but also conferring greater regioselectivity by suppressing competing side reactions at alternative electrophilic positions [1]. In contrast, the des‑chloro analog (6‑methoxy‑3,8‑dimethyl‑1H‑pyrazolo[3,4‑b]quinoline, CAS not assigned) lacks a direct SNAr entry point, necessitating alternative functionalization strategies such as C‑H activation or electrophilic halogenation, which are lower-yielding and less position‑selective [2].

SNAr Reactivity
Class-level inference
C-4 chlorine undergoes SNAr with amines (DMF, 80–100 °C); des-chloro scaffold lacks direct entry point.
Chlorine substituent enables efficient modular derivatization for library synthesis.
Methoxy group retards rate; reaction conditions may need optimization.
Nucleophilic aromatic substitution Synthetic intermediate Derivatization

Target Engagement Profile: CYP2D6 Inhibition Liability Relative to Structural Analogs

CYP450 inhibition profiling data deposited in BindingDB (ChEMBL parent entry) indicate that the title compound exhibits an IC50 > 25,000 nM against human CYP2D6 in a dextromethorphan O‑demethylation assay using human liver microsomes [1]. This represents substantially weaker CYP2D6 inhibition compared to many closely related 4‑amino-substituted pyrazolo[3,4‑b]quinoline derivatives within the same chemotype series, which frequently display CYP2D6 IC50 values in the 500–5,000 nM range [1]. The absence of a basic amine substituent at C‑4 in the title compound (which is present as the 4‑chloro form) likely accounts for the reduced CYP2D6 affinity; basic nitrogen atoms are a well‑established pharmacophoric feature for CYP2D6 ligand recognition [2].

CYP2D6 Inhibition
Supporting evidence
Target IC50 > 25,000 nM; 4-amino analogs range 500–6,530 nM (human liver microsomes).
Low CYP2D6 inhibition liability supports cleaner metabolic profiling context.
BindingDB data; verification in project-specific assay recommended.
CYP450 inhibition Drug–drug interaction Metabolic stability

Procurement-Guided Application Scenarios for 4-Chloro-6-methoxy-3,8-dimethyl-1H-pyrazolo[3,4-B]quinoline


PDE10A Inhibitor Discovery Programs: Modular SNAr-Based Library Synthesis

The title compound is the direct synthetic precursor to 6-methoxy-3,8-dimethyl-4-(morpholin-4-ylmethyl)-1H-pyrazolo[3,4-b]quinoline, a co‑crystallized PDE10A inhibitor with a reported IC50 of 0.227 nM [1]. The C-4 chlorine enables parallel SNAr diversification with a panel of amine, alkoxide, and thiolate nucleophiles to generate focused libraries for PDE10A structure–kinetic relationship studies. Procurement of the 4‑chloro intermediate in high purity (≥98%) is essential; trace contamination with the 4‑hydroxy hydrolysis product can compromise SNAr yields and complicate purification. The 1H‑tautomeric identity must be confirmed by ¹H‑NMR (characteristic pyrazole NH signal at δ 12–13 ppm in DMSO‑d₆), as the isomeric 2H‑tautomer series is catalytically inactive [2].

Next-Generation Non-Nucleoside Anti-HSV-2 Agent Development

The structural homology of the title compound to SCH‑43478 (Δ = one C-8 methyl group) positions it as a late-stage diversification scaffold for antiviral SAR exploration [1]. The SCH‑43478 series demonstrated that quinoline-ring substitution controls HSV-2 plaque reduction potency over a ≥2.5‑fold range (IC50 0.8–2.0 μg/mL) and that the mechanism of action involves inhibition of viral immediate‑early (α) gene transactivation—a target distinct from nucleoside analogs such as acyclovir [1]. Researchers can leverage the C‑4 chlorine for parallel derivatization while retaining the C‑8 methyl to probe whether this substituent alters activity against acyclovir‑resistant HSV‑2 clinical isolates, which remain a significant unmet medical need.

CYP450 Drug–Drug Interaction Profiling in Early-Stage Lead Optimization

With an experimentally determined CYP2D6 IC50 > 25 µM, the title compound serves as a relatively 'CYP‑clean' starting scaffold for medicinal chemistry programs that are sensitive to drug–drug interaction (DDI) risk [1]. The C-4 chlorine can be replaced with diverse amine substituents while tracking the emergence of CYP2D6 inhibitory activity as a function of amine basicity and lipophilicity. This enables systematic SAR mapping of the CYP2D6 pharmacophore within the pyrazolo[3,4‑b]quinoline chemotype, an approach that is not feasible when starting from a scaffold that is already a potent CYP2D6 inhibitor (IC50 < 1 µM) [1].

Regiochemical and Tautomeric Purity Standards for Analytical Method Development

The title compound, as the 1H‑tautomer bearing a unique 3,8‑dimethyl substitution pattern, can serve as a certified reference standard for HPLC and LC‑MS method development aimed at distinguishing 1H‑ vs. 2H‑pyrazolo[3,4‑b]quinoline tautomers [1]. The tautomers exhibit distinct retention times on reversed-phase C18 columns and characteristic fragmentation patterns in positive-ion electrospray mass spectrometry. For organizations synthesizing or procuring pyrazoloquinoline libraries, the availability of a well‑characterized 1H‑tautomer standard with known purity (e.g., NLT 98% as specified by MolCore under ISO certification [2]) is critical for quality control and for ensuring that biological assay results are not confounded by tautomeric heterogeneity.

Application
Selection Property
Validation Focus
PDE10A inhibitor library synthesis
1H-tautomer identity; C-4 SNAr reactivity
Confirm tautomeric form by NMR; ensure high purity (≥98%)
Non-nucleoside anti-HSV-2 research
C-8 methyl substitution pattern
HSV-2 plaque reduction assay context; assess acyclovir-resistant isolates
CYP2D6 interaction profiling
Low CYP2D6 inhibition liability
CYP2D6 inhibition assay context; monitor amine substituent effects
Tautomeric purity reference standard
Certified 1H-tautomer identity
HPLC/LC-MS resolution of 1H/2H tautomers
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